7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
7-hydroxy-3-phenyl-6,7-dihydro-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-8-6-12-11(17)10-9(13-14-15(8)10)7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPJCNXRXOCTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=C(N=N2)C3=CC=CC=C3)C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent such as phosphorus oxychloride (POCl3) to form the triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce different functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology
This compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its ability to inhibit specific enzymes or interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of triazolo/pyrazolo-pyrazinone derivatives is highly dependent on substituents. Key analogues include:
Key Observations:
- Anticancer Activity : The 4-chlorophenyl group in compound 3o significantly enhances cytotoxicity against A549 cells compared to phenyl or alkyl substituents . The hydroxyl group in the target compound may improve solubility or hydrogen bonding with cellular targets.
- Structural Flexibility : Ferrocenyl (in 8d–f ) and dichlorobenzyl (in 9a ) groups introduce redox-active or hydrophobic interactions, respectively, which can modulate apoptosis or receptor binding .
- Core Modifications: Thieno-fused triazolopyrimidines exhibit lower activity than pyrazolo-pyrazinones, highlighting the importance of the pyrazinone core for anticancer efficacy .
Mechanism of Action
- Autophagy Modulation : Compound 3o inhibits A549 cell growth by regulating autophagy pathways, a mechanism distinct from apoptosis .
- Receptor Interaction: Derivatives like 9a and 14 are designed as receptor modulators (e.g., mGluR2 NAMs), suggesting the triazolo-pyrazinone scaffold’s versatility in targeting diverse receptors .
Biological Activity
7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a triazole derivative that has garnered interest due to its diverse biological activities. This compound belongs to a class of heterocycles known for their medicinal properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a hydroxyl group and a phenyl ring, contributing to its potential biological activities.
Antitumoral Activity
Research indicates that derivatives of triazoles exhibit significant antitumoral properties. For instance, studies on related compounds have shown that structural modifications can enhance their effectiveness against various cancer cell lines. The mechanism often involves inhibition of tubulin polymerization, which disrupts cancer cell division and growth .
Antiviral Properties
The antiviral activity of triazole derivatives has also been documented. Subtle variations in the chemical structure can influence their efficacy against viral infections. For example, certain phenyl substitutions have been shown to improve antiviral activity significantly .
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in tumor growth and viral replication.
Study 1: Antitumoral Efficacy
A study evaluated the antitumoral effects of various triazole derivatives against breast and colon cancer cell lines. The results showed that compounds with certain substitutions exhibited IC50 values in the low micromolar range. The highest activity was observed in compounds that inhibited tubulin polymerization effectively .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 5.0 |
| Compound B | Colon Cancer | 4.8 |
| 7-Hydroxy-3-phenyl... | Breast Cancer | 6.2 |
Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of triazole derivatives. It was found that specific modifications in the phenyl moiety led to enhanced inhibition of viral replication in vitro. The study highlighted the importance of structural diversity in optimizing biological activity .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound C | Influenza | 10.0 |
| Compound D | HIV | 8.5 |
| 7-Hydroxy-3-phenyl... | Influenza | 9.0 |
Q & A
Q. What are the standard synthetic routes for 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one?
The synthesis typically involves hydrazonoyl chloride precursors or multi-component reactions. A one-pot three-component approach using 5-amino-triazoles, aldehydes, and ethyl acetoacetate in ethanol with APTS catalyst (3-aminopropyltriethoxysilane) has been effective for analogous triazolo-pyrazine derivatives. Stepwise condensation under reflux conditions, followed by cyclization, is another method. Characterization via NMR, HRMS, and elemental analysis ensures structural fidelity .
Q. How is the compound characterized spectroscopically and analytically?
Key techniques include:
- Elemental Analysis : Verify stoichiometry (e.g., C, H, N content) with deviations <0.4% .
- HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with high-resolution accuracy (e.g., ±0.0003 Da) .
- NMR : Assign signals for aromatic protons (δ 7.2–8.1 ppm), hydroxy groups (δ 5.5–6.0 ppm), and heterocyclic carbons .
Q. What in vitro models are used to screen its biological activity?
Standard assays include:
- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Anti-inflammatory Screening : COX-2 inhibition assays and TNF-α/IL-6 quantification in macrophage models .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Use Design of Experiments (DoE) to test variables like solvent polarity, temperature, and catalyst loading. For example:
- Solvent Screening : Compare ethanol (green solvent) vs. dichloromethane for cyclization efficiency .
- Catalyst Optimization : Evaluate APTS vs. acidic catalysts (e.g., p-toluenesulfonic acid) in one-pot reactions .
- Real-Time Monitoring : Employ HPLC to track intermediates and adjust reaction time .
Q. How should researchers address contradictions in reported biological activity data?
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Dose-Response Validation : Perform triplicate experiments with positive/negative controls to rule out false positives .
Q. What methodologies assess the environmental impact and biodegradation of this compound?
- Fate Studies : Track distribution in water/soil matrices via LC-MS/MS and model bioaccumulation potential using logP values .
- Ecotoxicology : Test acute toxicity in Daphnia magna and algal growth inhibition assays .
- Biotransformation : Incubate with soil microbiota and identify metabolites via high-resolution mass spectrometry .
Q. Can computational methods predict structure-activity relationships (SAR) for this compound?
- QSAR Modeling : Use Gaussian or MOE software to correlate electronic properties (e.g., HOMO/LUMO) with antimicrobial activity .
- Docking Studies : Simulate binding to target proteins (e.g., DNA gyrase) using AutoDock Vina .
- ADMET Prediction : Apply SwissADME to estimate bioavailability and toxicity risks .
Q. What purification challenges arise during synthesis, and how are they resolved?
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers .
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) for crystal lattice formation .
- HPLC Prep-Scale : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Q. How can salt or co-crystal forms enhance physicochemical properties?
- Salt Formation : React with HCl or sodium hydroxide to improve solubility; characterize via PXRD and DSC .
- Co-Crystallization : Screen with succinic acid or caffeine to modify melting points and stability .
Q. What strategies explore substituent effects on bioactivity?
- Systematic Substitution : Replace the phenyl group with halogens (Cl, F) or electron-withdrawing groups (NO2) .
- Heterocycle Hybridization : Fuse with pyrimidine or oxazole moieties to probe multi-target interactions .
- Isosteric Replacement : Swap the hydroxy group with methoxy or amino groups to assess hydrogen-bonding impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
